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Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087 Get Quote

Introduction

(R)-DM-Segphos is a chiral phosphine ligand utilized in asymmetric catalysis to produce

enantiomerically pure compounds, which are crucial as intermediates in the synthesis of

pharmaceuticals. A derivative of the Segphos ligand, (R)-DM-Segphos, features 3,5-

dimethylphenyl groups on its phosphorus atoms, a modification known to enhance

enantioselectivity in certain reactions. This ligand is particularly effective in the ruthenium-

catalyzed asymmetric hydrogenation of ketones and the reductive amination of β-keto esters.

These reactions are pivotal in creating chiral alcohols and amines, which are common

structural motifs in active pharmaceutical ingredients (APIs). A notable application of (R)-DM-
Segphos is in the synthesis of the chiral alcohol intermediate for Aprepitant, a Neurokinin-1

(NK1) receptor antagonist.

Application Example: Synthesis of a Key Intermediate for Aprepitant

Aprepitant is a selective NK1 receptor antagonist used to prevent chemotherapy-induced and

postoperative nausea and vomiting. The synthesis of Aprepitant relies on a key chiral

intermediate, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is synthesized via

the asymmetric hydrogenation of the corresponding prochiral ketone, 3,5-

bis(trifluoromethyl)acetophenone. The use of a Ruthenium catalyst complexed with (R)-DM-
Segphos is a highly effective method for this transformation, yielding the desired (R)-

enantiomer with high enantiomeric excess.
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Quantitative Data Summary
The following table summarizes typical results for the asymmetric hydrogenation of 3,5-

bis(trifluoromethyl)acetophenone using a Ru-(R)-DM-Segphos catalyst system.

Substrate
Catalyst
System

Product Yield (%)
Enantiomeric
Excess (ee, %)

3,5-

bis(trifluoromethy

l)acetophenone

RuCl₂[(R)-DM-

Segphos][(R,R)-

DPEN]

(R)-1-(3,5-

bis(trifluoromethy

l)phenyl)ethanol

>95 >99

Experimental Protocols
Preparation of the RuCl₂[(R)-DM-Segphos][(R,R)-DPEN] Catalyst

Materials:

(R)-DM-Segphos

[RuCl₂(p-cymene)]₂

(R,R)-DPEN (1,2-diphenylethylenediamine)

Toluene, degassed

Nitrogen or Argon atmosphere

Procedure:

In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 equivalent) and (R)-DM-Segphos (2.2

equivalents) in toluene is stirred at 80°C for 5-7 hours.

The reaction mixture is then cooled to room temperature, and (R,R)-DPEN (2.2 equivalents)

is added.

The mixture is stirred for an additional hour at room temperature to yield the active catalyst

solution.
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Asymmetric Hydrogenation of 3,5-bis(trifluoromethyl)acetophenone

Materials:

3,5-bis(trifluoromethyl)acetophenone

RuCl₂[(R)-DM-Segphos][(R,R)-DPEN] catalyst solution

Isopropanol (hydrogen source)

Potassium tert-butoxide

Methanol

Hydrogen gas (H₂)

Autoclave or high-pressure reactor

Procedure:

A high-pressure reactor is charged with 3,5-bis(trifluoromethyl)acetophenone (1 equivalent)

and a solution of potassium tert-butoxide in isopropanol.

The prepared RuCl₂[(R)-DM-Segphos][(R,R)-DPEN] catalyst (0.001-0.01 mol%) in methanol

is added to the reactor under an inert atmosphere.

The reactor is sealed, purged with hydrogen gas, and then pressurized to 10-50 atm of H₂.

The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is

complete (monitored by GC or TLC).

Upon completion, the reactor is cooled to room temperature and the pressure is carefully

released.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography or distillation to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.
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Reaction Scheme for the Synthesis of the Aprepitant Intermediate

Caption: Asymmetric hydrogenation of a prochiral ketone to a chiral alcohol.

Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway

Aprepitant functions by blocking the binding of Substance P to the Neurokinin-1 (NK1) receptor,

which is a G-protein coupled receptor (GPCR).[1] The binding of Substance P to the NK1

receptor activates Gαq protein, which in turn activates phospholipase C (PLC).[1] PLC then

cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates

protein kinase C (PKC).[1] This signaling cascade is implicated in the transmission of signals

that lead to nausea and vomiting.[2] By competitively inhibiting the binding of Substance P,

Aprepitant attenuates this signaling pathway.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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